1-Bromo-3,4-difluoro-5-iodobenzene
Overview
Description
1-Bromo-3,4-difluoro-5-iodobenzene is an organic compound with the molecular formula C6H2BrF2I. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Bromo-3,4-difluoro-5-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a difluorobenzene compound, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under UV light to facilitate the halogenation process .
Chemical Reactions Analysis
1-Bromo-3,4-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions where nucleophiles replace the halogen atoms.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-difluoro-5-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the halogen atoms play a crucial role in directing the reactivity of the compound .
Comparison with Similar Compounds
1-Bromo-3,4-difluoro-5-iodobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2,4-difluoro-5-iodobenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
4-Bromo-2-fluoro-1-iodobenzene: Another halogenated benzene with distinct properties and uses in organic synthesis.
1-Bromo-3,5-difluoro-4-iodobenzene:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications and research.
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOCBOSYNNBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.